(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
pyridin-2-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(15-6-1-3-7-19-15)21-9-11-22(12-10-21)18(25)16-13-14-5-2-4-8-23(14)20-16/h1,3,6-7,13H,2,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORCCXDURIZOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=N4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Picolinoylpiperazine Moiety: This step involves the reaction of picolinic acid with piperazine under dehydrating conditions to form the picolinoylpiperazine intermediate.
Construction of the Tetrahydropyrazolopyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine aldehydes.
Coupling Reaction: The final step involves coupling the picolinoylpiperazine intermediate with the tetrahydropyrazolopyridine derivative under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated its efficacy in modulating biological pathways, making it a candidate for drug development. For instance, derivatives of this compound have been investigated for their antiviral properties, particularly against hepatitis B virus .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is compared to piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4) , a close analog differing in two critical aspects:
Substituent Position : The target compound has a pyridin-2-yl substituent, while the analog has a pyridin-3-yl group.
Functional Groups: The target compound includes a 4-picolinoyl group (introducing an additional pyridine ring and carbonyl), absent in the simpler analog.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Key Functional Groups |
|---|---|---|---|---|
| (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | C₁₈H₂₃N₅O₂ | 349.41 | Pyridin-2-yl | Piperazine, Picolinoyl, Methanone |
| Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | C₁₂H₁₈N₄O | 234.30 | Pyridin-3-yl | Piperazine, Methanone |
Implications of Structural Variations
- Molecular Weight and Solubility: The target compound’s higher molecular weight (349.41 vs.
- Binding Interactions: The picolinoyl group introduces additional hydrogen-bonding and π-π stacking capabilities, which could enhance target affinity in enzyme inhibition or receptor modulation .
- Synthetic Complexity: The synthesis of the target compound likely involves multi-step reactions, similar to methods described for pyrazolo-pyrimidinones (e.g., condensation of heterocyclic precursors with acyl chlorides) .
Research Findings from Structural Analog Studies
Piperazine-Based Derivatives
Piperazine moieties are common in pharmaceuticals due to their favorable pharmacokinetic properties, such as solubility and metabolic stability. The addition of a picolinoyl group may further modulate these properties, as seen in other piperazine derivatives used in CNS-targeting drugs .
Pyrazolo-Pyridine Systems
The tetrahydropyrazolo[1,5-a]pyridine scaffold is structurally similar to pyrazolo[3,4-d]pyrimidinones (e.g., compounds 2–10 in ), which exhibit bioactivity in kinase inhibition and antimicrobial applications . Substituent position (2-yl vs. 3-yl) in such systems significantly impacts bioactivity; for example, pyridin-2-yl groups often enhance binding to ATP pockets in kinases .
Biological Activity
The compound (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a derivative of tetrahydropyrazolo-pyridine that has garnered attention for its potential biological activities, particularly in the context of antiviral and antidiabetic applications. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 244.30 g/mol
- SMILES Notation : O=C(c1ccncc1)c2ccccn2
Antiviral Activity
Recent studies have highlighted the compound's role as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). It has been shown to effectively inhibit HBV DNA viral load in various models. For instance, a lead compound derived from similar structures demonstrated significant antiviral activity against nucleos(t)ide-resistant HBV variants in a mouse model when administered orally .
Antidiabetic Potential
Inhibitors targeting Glycogen Synthase Kinase 3 (GSK3), a pathway involved in insulin signaling, have been explored for their potential to lower plasma glucose levels. Compounds with structural similarities to this compound have shown promising results in reducing blood glucose levels in animal models of type 2 diabetes .
Table 1: Summary of Biological Activities
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. The compound has been classified under certain regulations due to its chemical properties. It is important to note that further toxicological studies are needed to fully understand its safety profile before clinical applications can be considered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
